molecular formula C15H12N6O2S B12524154 3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

Cat. No.: B12524154
M. Wt: 340.4 g/mol
InChI Key: IVAAFMYBWSWSFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that combines the structural features of triazole, thiadiazine, and pyridine rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with suitable aldehydes or ketones in the presence of a catalyst . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:

Scientific Research Applications

3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their catalytic functions. The compound’s hydrogen bond accepting and donating characteristics enable it to form specific interactions with different target receptors .

Comparison with Similar Compounds

3-(4-Nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H12N6O2S

Molecular Weight

340.4 g/mol

IUPAC Name

3-(4-nitrophenyl)-6-pyridin-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

InChI

InChI=1S/C15H12N6O2S/c22-21(23)12-6-4-11(5-7-12)14-17-18-15-20(14)9-19(10-24-15)13-3-1-2-8-16-13/h1-8H,9-10H2

InChI Key

IVAAFMYBWSWSFV-UHFFFAOYSA-N

Canonical SMILES

C1N(CSC2=NN=C(N21)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.